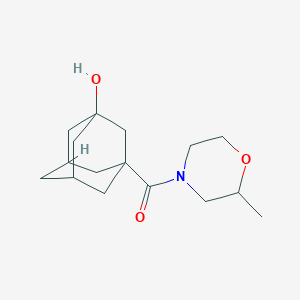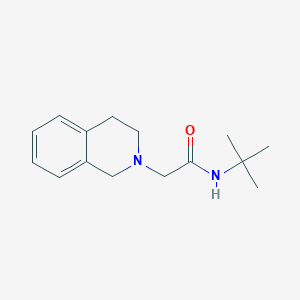
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various diseases.
Mechanism of Action
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its pharmacological effects through the inhibition of serotonin 5-HT3 receptors, which are located in the central and peripheral nervous systems. By blocking these receptors, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide reduces the activity of the vagus nerve, which is responsible for the sensation of nausea and vomiting. In addition, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide modulates the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects, including the reduction of nausea and vomiting, the improvement of gastrointestinal motility, and the modulation of neurotransmitter release. Furthermore, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to have anxiolytic and antidepressant effects, which may be attributed to its modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for serotonin 5-HT3 receptors, its low toxicity, and its ease of administration. However, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the research on N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is the development of novel N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may provide insights into the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with isopropylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification by recrystallization from ethanol.
Scientific Research Applications
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and psychiatric disorders. It has been found to be effective in reducing nausea and vomiting caused by chemotherapy and radiation therapy. Furthermore, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to improve the symptoms of irritable bowel syndrome, such as abdominal pain and bloating. In addition, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-7(2)12-11(15)6-10-8(3)13-14(5)9(10)4/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKVLKHPWBNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)


![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)

![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)
![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)
![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)